2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibenzylamino group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the condensation reaction between 3,4-dihydronaphthalen-1(2H)-one and dibenzylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalenone derivatives.
Scientific Research Applications
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific proteins involved in cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.
Dibenzylamine: Another precursor used in the synthesis.
Naphthoquinones: Oxidation products of the target compound.
Uniqueness
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined structural features of a dibenzylamino group and a dihydronaphthalenone core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
74713-09-0 |
---|---|
Molecular Formula |
C25H25NO |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[(dibenzylamino)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C25H25NO/c27-25-23(16-15-22-13-7-8-14-24(22)25)19-26(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-14,23H,15-19H2 |
InChI Key |
VRHDKGRMTDAJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.